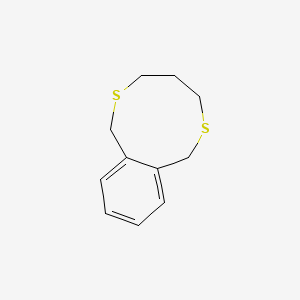

1,4,5,7-Tetrahydro-3H-2,6-benzodithionin

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin is a member of this extensive family, specifically a benzofused dithionin. This means it comprises a nine-membered ring containing two sulfur atoms, fused to a benzene (B151609) ring. The study of such systems contributes to a deeper understanding of ring strain, conformational dynamics, and the influence of heteroatoms on molecular architecture.

Significance of Medium-Sized Sulfur-Containing Heterocycles

Medium-sized rings, typically defined as those containing eight to eleven atoms, often exhibit complex conformational preferences due to transannular interactions and higher conformational flexibility compared to smaller rings. When these rings contain sulfur atoms, they gain additional significance. Sulfur-containing heterocycles are integral to numerous applications, including pharmaceuticals, agrochemicals, and organic electronic materials. researchgate.net The presence of sulfur can influence a molecule's biological activity and material properties due to its ability to participate in various non-covalent interactions and its unique stereoelectronic characteristics. The investigation of compounds like this compound provides valuable insights into the fundamental nature of these important molecular scaffolds.

Historical Development of Benzodithionin Ring System Studies

While the broader field of sulfur-containing heterocycles has a long history, the specific investigation into the benzodithionin ring system is a more focused area of research. Early studies on medium-sized heterocycles laid the groundwork for understanding their complex structures. The synthesis and conformational analysis of this compound and its derivatives have been a subject of academic inquiry, with researchers employing techniques like NMR spectroscopy and X-ray crystallography to elucidate their three-dimensional structures and dynamic behavior in solution. These foundational studies are crucial for unlocking the potential applications of this class of compounds.

Detailed Research Findings

The primary research focus on this compound has been its conformational analysis, which seeks to understand the spatial arrangement of its atoms and the energy barriers to their interconversion.

Conformational Analysis using NMR Spectroscopy

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in studying the dynamic conformational equilibrium of this compound and its derivatives. These studies have shown that the ground state conformations of these molecules are chiral. A significant finding is the surprisingly high energy barrier for ring inversion, which has been measured to be approximately 48 kJ/mol. researchgate.net This high barrier indicates a considerable degree of conformational rigidity in the nine-membered ring.

X-ray Crystallography

Single-crystal X-ray analysis has provided precise information about the solid-state conformation of derivatives of this compound. Studies on spiro derivatives, such as this compound-4-spiro-(1'-cyclobutane), -(3'-oxacyclobutane), and -(cyclopentane), have been conducted. researchgate.net These analyses revealed that despite the different substituents, the nine-membered ring exhibits conformational similarities. However, significant changes in bond lengths and torsion angles were observed, which are attributed to differences in intramolecular strain and molecular packing in the crystal lattice. researchgate.net

Below is a data table summarizing key structural information obtained from these research findings.

| Property | Finding |

| Ground State Conformation | Chiral |

| Ring Inversion Barrier | Approximately 48 kJ/mol |

| Solid-State Conformation | Shows similarities across different spiro derivatives |

| Structural Variations | Significant changes in bond lengths and torsion angles due to strain and packing |

Structure

3D Structure

Propriétés

Numéro CAS |

22887-74-7 |

|---|---|

Formule moléculaire |

C11H14S2 |

Poids moléculaire |

210.4 g/mol |

Nom IUPAC |

3,4,5,7-tetrahydro-1H-2,6-benzodithionine |

InChI |

InChI=1S/C11H14S2/c1-2-5-11-9-13-7-3-6-12-8-10(11)4-1/h1-2,4-5H,3,6-9H2 |

Clé InChI |

DMFMYCCQCSQPRQ-UHFFFAOYSA-N |

SMILES canonique |

C1CSCC2=CC=CC=C2CSC1 |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 1,4,5,7 Tetrahydro 3h 2,6 Benzodithionin

General Synthetic Approaches to Benzodithionin Core Structures

The construction of the benzodithionin core, a nine-membered ring fused to a benzene (B151609) ring and containing two sulfur atoms, generally relies on cyclization strategies that form the medium-sized ring. A primary and theoretically straightforward approach involves the reaction of a bis-electrophilic benzene precursor with a bis-nucleophilic sulfur-containing reagent.

One of the most common strategies for forming such dithia-annulated systems is the cyclocondensation of an α,α'-dihalo-ortho-xylene with a suitable dimercaptan. In this approach, the ortho-substituted benzene derivative provides the rigid framework, while the dithiol component serves to complete the heterocyclic ring. The choice of reactants and reaction conditions is crucial to favor the intramolecular cyclization over competing intermolecular polymerization. High-dilution conditions are often employed to promote the formation of the desired monomeric cyclic product.

The general reaction can be depicted as follows:

| Benzene Precursor | Sulfur Nucleophile | Product |

| α,α'-Dibromo-o-xylene | 1,3-Propanedithiol | 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin |

| α,α'-Dichloro-o-xylene | 1,3-Propanedithiol | This compound |

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiol groups, thereby generating the more nucleophilic thiolate anions. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium ethoxide. The choice of solvent is also critical and is often a polar aprotic solvent such as dimethylformamide (DMF) or ethanol (B145695) to ensure the solubility of the reactants and facilitate the nucleophilic substitution reaction.

Specific Reaction Pathways for this compound Synthesis

The synthesis of this compound is most directly achieved through the cyclocondensation of α,α'-bis(halomethyl)-1,2-xylene with 1,3-propanedithiol. This reaction exemplifies the general approach described previously and provides a targeted route to the desired nine-membered heterocycle.

The key steps in this synthesis are:

Preparation of the bis-electrophile: α,α'-Dibromo-o-xylene is a commonly used starting material and can be prepared from o-xylene (B151617) through radical bromination.

Generation of the bis-nucleophile: 1,3-Propanedithiol is treated with a base to form the corresponding dithiolate.

Cyclization: The dithiolate is then reacted with the α,α'-dibromo-o-xylene under high dilution to promote the intramolecular ring-closing reaction.

A representative reaction scheme is shown below:

Scheme 1: Synthesis of this compound Reactants: α,α'-Dibromo-o-xylene, 1,3-Propanedithiol Reagents: Sodium ethoxide Solvent: Ethanol Conditions: High dilution, Reflux

The yield of the desired benzodithionin can be influenced by several factors, including the concentration of the reactants, the nature of the leaving group on the xylene derivative, and the choice of base and solvent.

| Parameter | Condition | Effect on Yield |

| Concentration | High Dilution | Favors intramolecular cyclization, increasing yield |

| Leaving Group | Br > Cl | Bromides are generally more reactive, leading to faster reaction rates |

| Base | Strong, non-nucleophilic | Efficiently generates thiolate without side reactions |

| Solvent | Polar, aprotic | Solubilizes reactants and facilitates SN2 reaction |

Synthesis of Derivatives and Analogues of this compound

The synthetic strategies for the benzodithionin core can be extended to prepare a variety of derivatives and analogues, including spiro-annulated systems and compounds where the sulfur atoms are replaced by other chalcogens.

Spiro-annulated derivatives of this compound involve the fusion of a second ring system at one of the atoms of the benzodithionin framework, sharing a single common atom. The synthesis of such compounds requires precursors with the appropriate functionality to undergo a secondary cyclization or the use of a spirocyclic building block in the primary ring formation.

While specific examples for the direct synthesis of spiro-annulated derivatives of this compound are not extensively documented, general methodologies for the synthesis of spiro-heterocycles can be conceptually applied. For instance, a di-thiol precursor containing a pre-existing spirocyclic center could be reacted with α,α'-dibromo-o-xylene. Alternatively, functional groups on the benzodithionin ring could be elaborated to form a spiro-fused ring in a post-cyclization modification step.

The synthesis of chalcogen analogues, such as the selenium-containing 1,4,5,7-tetrahydro-3H-2,6-benzodiselenonin, follows a similar synthetic logic to that of the dithionin. The key difference lies in the use of a diselenol precursor in place of the dithiol.

The synthesis of 1,4,5,7-tetrahydro-3H-2,6-benzodiselenonin would involve the reaction of α,α'-dibromo-o-xylene with 1,3-propanediselenol. The handling of organoselenium compounds requires specific precautions due to their toxicity and sensitivity to oxidation. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions.

Conformational Analysis and Dynamic Behavior of 1,4,5,7 Tetrahydro 3h 2,6 Benzodithionin

Theoretical and Computational Approaches to Conformational Elucidation

Computational chemistry provides powerful tools to model and predict the conformational preferences of flexible molecules. For 1,4,5,7-tetrahydro-3H-2,6-benzodithionin, methods ranging from molecular mechanics to more advanced theories have been employed to map its potential energy surface and identify stable conformers.

Molecular Mechanics (MM2) Simulations and Analysis

Molecular mechanics, specifically the MM2 force field, has been a valuable tool in exploring the conformational possibilities of the this compound ring system. These simulations model the molecule as a collection of atoms held together by springs, allowing for the calculation of steric energy as a function of geometry.

Research has shown that MM2 calculations predict a complex conformational landscape for the parent compound. researchgate.net These simulations identified a total of twelve distinct minimum-energy conformations. researchgate.net This large number of stable or metastable conformers highlights the flexibility of the nine-membered ring. Furthermore, when these computational results were compared with empirical data from X-ray crystallography for derivatives, the MM2 calculations successfully predicted that the conformation observed in the solid state is closely related to the most stable of the calculated minimum-energy structures. researchgate.net

Density Functional Theory (DFT) Calculations for Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard method for calculating the energies of molecular conformers. However, based on a thorough review of the available scientific literature, there are no specific reports on the application of DFT calculations for the conformational analysis of this compound. The primary conformational studies on this molecule predate the widespread application of DFT for routine conformational searches.

Force-Field Calculations in Conformational Modeling

Force-field calculations, a broader category that includes the MM2 method, are fundamental to the computational study of this benzodithionin system. These methods were used in conjunction with X-ray analysis to provide a comprehensive picture of the molecule's structure. researchgate.net The conformations of several derivatives, including spiro-cyclobutane and spiro-cyclopentane analogues, were determined and compared with the computational models. researchgate.net These force-field calculations were essential in interpreting experimental results, such as low-temperature NMR spectra, and understanding the influence of intramolecular strain and molecular packing on the geometry of the nine-membered ring. researchgate.net

| Computational Method | Key Finding for this compound |

| Molecular Mechanics (MM2) | Identified twelve distinct minimum-energy conformations for the parent compound. researchgate.net |

| Force-Field Calculations | Confirmed that the solid-state conformation of derivatives is proximate to the calculated lowest-energy conformer. researchgate.net |

Spectroscopic Methodologies for Conformational Dynamics

While computational methods predict static minimum-energy structures, spectroscopic techniques provide experimental insight into the dynamic processes that govern the interconversion between these conformers.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the definitive technique for studying the kinetics of conformational changes in solution. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to quantify the energy barriers associated with these dynamic processes.

For this compound and its derivatives, DNMR spectra revealed a state of conformational equilibrium. researchgate.net The observation of temperature-dependent spectral changes is direct evidence of a dynamic process occurring on the NMR timescale. researchgate.net The ground-state conformations determined by these studies were found to be chiral. researchgate.net

Temperature-Dependent ¹H NMR Studies of Ring Inversion

The most significant dynamic process observed for this compound is ring inversion. This process involves the molecule flipping from one chiral conformation to its mirror image. By recording ¹H NMR spectra at various temperatures, from ambient down to coalescence and below, the energetics of this inversion can be determined.

At room temperature, the inversion is rapid, leading to averaged signals in the NMR spectrum. As the temperature is lowered, the rate of inversion slows down. Eventually, a temperature is reached where the signals for the non-equivalent protons in the static, chiral conformer broaden and then separate into distinct signals (the coalescence temperature). Analysis of the spectrum at the coalescence point allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process. For this specific benzodithionin system, the ring inversion barrier was found to be surprisingly high, with a value of approximately 48 kJ/mol. researchgate.net This high barrier indicates a significant degree of conformational rigidity compared to simpler cyclic systems.

| DNMR Parameter | Finding for this compound |

| Dynamic Process | Ring Inversion researchgate.net |

| Ground State Conformation | Chiral researchgate.net |

| Free Energy Barrier (ΔG‡) | ca. 48 kJ/mol researchgate.net |

Temperature-Dependent ¹³C NMR Studies of Conformational Equilibria

Variable-temperature ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational processes of flexible molecules in solution. For this compound and its derivatives, temperature-dependent NMR spectra reveal significant changes that are indicative of an equilibrium between different conformations. researchgate.net

At ambient temperatures, the NMR spectra often show broadened signals, suggesting that the molecule is undergoing a conformational exchange process at a rate comparable to the NMR timescale. As the temperature is lowered, this exchange process slows down, leading to the sharpening of signals and the appearance of new peaks. This decoalescence phenomenon indicates that the molecule exists in a chiral ground state conformation. researchgate.netresearchgate.net The observation of distinct signals for chemically equivalent carbons at low temperatures confirms the presence of a slow (on the NMR timescale) ring inversion process. The coalescence of these signals at higher temperatures allows for the quantitative determination of the energy barrier associated with this inversion. researchgate.net

X-ray Diffraction Analysis of Solid-State Conformations

While NMR spectroscopy provides information about molecular dynamics in solution, X-ray diffraction analysis offers a precise snapshot of the molecule's conformation in the solid state. Studies on derivatives of this compound, particularly spiro-annulated compounds, have been conducted to determine their crystal structures. researchgate.net

These analyses reveal that the nine-membered ring adopts specific, well-defined conformations in the crystalline lattice. Despite the presence of different substituents in various derivatives, X-ray data have shown notable conformational similarities among them. researchgate.net However, significant variations in bond lengths and torsion angles within the nine-membered ring have also been observed. These differences are attributed to the combined effects of intramolecular strain imposed by the substituents and the forces involved in molecular packing within the crystal. researchgate.net The solid-state conformations determined by X-ray analysis provide crucial reference points for comparison with solution-state data from NMR and with theoretical force-field calculations. researchgate.net

Analysis of Conformational Equilibria and Ring Inversion Barriers

The dynamic behavior of this compound is characterized by a conformational equilibrium, primarily governed by a ring inversion process. The energy barrier for this inversion is a key parameter that defines the molecule's flexibility. Through the analysis of temperature-dependent NMR spectra, the ring inversion barriers for this class of compounds have been determined to be surprisingly high. researchgate.net

For the parent compound and its derivatives, this barrier is approximately 48 kJ/mol. researchgate.net This relatively high barrier is responsible for the observation of distinct conformational states at low temperatures. The equilibrium is interpreted as an interconversion between two enantiomeric, chiral ground-state conformations.

| Parameter | Value | Method of Determination |

| Ring Inversion Barrier | ~48 kJ/mol | Temperature-Dependent NMR Spectroscopy |

This interactive table summarizes the determined energy barrier for the ring inversion process.

Stereochemical Aspects: Chiral Conformations and Racemization Pathways

A significant stereochemical feature of this compound is that its ground state conformation is chiral. researchgate.netresearchgate.net This means the molecule, despite lacking a traditional stereocenter, adopts a non-superimposable mirror-image form. The two enantiomeric conformations are in equilibrium through the process of ring inversion.

The coalescence effects observed in the temperature-dependent NMR spectra are a direct consequence of this process, which represents the pathway for racemization. researchgate.net At low temperatures, the interconversion between the enantiomeric forms is slow, and they can be observed as separate entities on the NMR timescale. As the temperature increases, the rate of ring inversion increases, leading to a time-averaged spectrum and the coalescence of signals. Therefore, the dynamic process of ring inversion is synonymous with the racemization of the chiral conformation.

Impact of Spiro Annulation on this compound Conformations

The introduction of a spiro-annulated ring at a specific position on the this compound framework has a discernible impact on its conformation. The conformations of several derivatives, including 4-spiro-(1'-cyclobutane), 4-spiro-(3'-oxacyclobutane), and 4-spiro-(cyclopentane) derivatives, have been investigated by X-ray analysis. researchgate.net

The spiro ring introduces additional steric constraints and intramolecular strain, which can influence the torsional angles and bond lengths of the nine-membered benzodithionin ring. researchgate.net A comparison between the crystal structures of these different spiro derivatives reveals that while there are conformational similarities, the specific geometric parameters of the nine-membered ring are altered to accommodate the structural demands of the annulated ring. researchgate.net These findings from X-ray crystallography, when compared with low-temperature NMR results and molecular mechanics (MM2) calculations, provide a comprehensive understanding of how spiro annulation modulates the conformational landscape of the parent ring system. researchgate.net

Reactivity and Chemical Transformations of 1,4,5,7 Tetrahydro 3h 2,6 Benzodithionin

Electrophilic and Nucleophilic Reactions of the Benzodithionin Ring System

The benzodithionin ring system possesses sites susceptible to both electrophilic and nucleophilic attack. The sulfur atoms, with their lone pairs of electrons, are nucleophilic and can react with electrophiles. For instance, alkylation of the sulfur atoms with alkyl halides would be expected to form sulfonium (B1226848) salts.

Conversely, the carbon atoms adjacent to the sulfur atoms are potential electrophilic sites, particularly if a neighboring group can stabilize a negative charge. However, direct nucleophilic attack on the ring is less common without activation.

A summary of potential reactions is presented below:

| Reaction Type | Reagent/Conditions | Expected Product |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | Sulfonium salt |

| S-Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfoxide, Sulfone |

Functional Group Interconversions on the Benzene (B151609) Moiety

The benzene ring of 1,4,5,7-tetrahydro-3H-2,6-benzodithionin is expected to undergo typical electrophilic aromatic substitution reactions. The dithionin ring is likely to act as an ortho-, para-directing group due to the electron-donating nature of the sulfur atoms, although its bulkiness might favor para substitution.

Common functional group interconversions include:

Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or chlorine in the presence of a Lewis acid.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

These reactions allow for the synthesis of a variety of substituted derivatives, which can then undergo further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and substituted.

| Reaction | Reagent/Conditions | Typical Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzodithionin |

| Bromination | NBS, CCl₄ | Bromo-substituted benzodithionin |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted benzodithionin |

Ring-Opening and Ring-Contraction Reactions

For instance, reductive cleavage of the carbon-sulfur bonds with reducing agents like Raney nickel would lead to ring opening and the formation of a bibenzyl derivative. Ring contraction could potentially be induced under thermal or photochemical conditions, or through reactions involving nucleophiles or electrophiles that trigger intramolecular rearrangements. beilstein-journals.orgnih.gov Such reactions are a powerful tool in organic synthesis for accessing smaller, more complex ring systems. uchicago.eduntu.ac.uk

Oxidative and Reductive Transformations

The sulfur atoms in the dithionin ring are susceptible to oxidation. nih.gov Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding monosulfoxide. Further oxidation with stronger oxidizing agents or an excess of the oxidant would lead to the disulfoxide and subsequently the disulfone.

The benzene ring is generally stable to oxidation but can be degraded under harsh conditions. Conversely, reduction of the aromatic ring (hydrogenation) can be achieved using catalysts like rhodium on carbon, typically requiring high pressures and temperatures.

| Transformation | Reagent/Conditions | Expected Product |

| Oxidation (Sulfur) | H₂O₂, m-CPBA | Sulfoxide, Sulfone |

| Reduction (Aromatic Ring) | H₂, Rh/C, high pressure/temp | Cyclohexyl-fused dithionin |

| Reductive Cleavage (C-S bonds) | Raney Ni | 1,2-Bis(propyl)benzene |

Advanced Spectroscopic Characterization Methodologies Beyond Conformational Dynamics

Applications of High-Resolution NMR Techniques for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 1,4,5,7-tetrahydro-3H-2,6-benzodithionin. Studies have shown that the ground state conformations of this molecule are chiral. researchgate.net Variable-temperature NMR experiments have been particularly insightful, revealing surprisingly high barriers for ring inversion, estimated to be around 48 kJ/mol. researchgate.net This high barrier indicates significant steric or torsional strain in the transition state of the conformational interchange.

At ambient temperatures, the NMR spectra often show broadened signals for the methylene (B1212753) protons of the nine-membered ring, indicative of a dynamic equilibrium between different conformations. As the temperature is lowered, the rate of interconversion slows, and the spectra resolve into distinct signals for the individual, non-equivalent protons of the stable, chiral conformation. researchgate.net

A comprehensive structural assignment relies on a suite of NMR experiments:

¹H NMR: Provides information on the chemical environment of protons. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (at C7 and C5) and the methylene protons adjacent to the sulfur atoms (at C3 and C1) resonate at higher fields, with their exact chemical shifts and multiplicities being highly dependent on the ring's conformation.

¹³C NMR: Reveals the number of unique carbon environments. The spectra can confirm the presence of the correct number of aromatic and aliphatic carbons. Temperature-dependent ¹³C NMR studies also corroborate the findings from ¹H NMR regarding the conformational dynamics.

2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity within the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

| NMR Data Type | Typical Observations for this compound |

| ¹H NMR Chemical Shifts (δ) | Aromatic (4H): ~7.0-7.5 ppm; Benzylic CH₂ (4H): Variable; S-CH₂ (4H): Variable |

| Conformational Dynamics | Broadened signals at room temperature; Sharpening into complex multiplets at low temperature. |

| Ring Inversion Barrier | Approximately 48 kJ/mol, determined by coalescence temperature in variable-temp NMR. researchgate.net |

| 2D NMR | Used for unambiguous assignment of overlapping methylene signals in the rigid, low-temperature conformation. |

Mass Spectrometry for Comprehensive Structural Characterization of Derivatives

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating the structure of its derivatives. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a fingerprint that can be used for identification.

The molecular ion peak (M⁺•) is typically observed, confirming the compound's elemental composition. Key fragmentation pathways often involve the cleavage of the bonds within the nine-membered ring. Common fragmentation patterns include:

Loss of thioformaldehyde (B1214467) (CH₂S): Cleavage of the C-S bonds can lead to the expulsion of small sulfur-containing fragments.

Benzylic cleavage: Fission of the C-C bond adjacent to the benzene (B151609) ring is a common pathway, leading to the formation of a stable benzylic cation or radical.

Retro-Diels-Alder (RDA) type fragmentation: Although less common in such saturated rings, pathways resembling RDA reactions can sometimes be proposed to explain certain fragment ions.

For derivatives, the fragmentation pattern provides crucial information about the nature and position of the substituents. For instance, in spiro derivatives, where a substituent is attached at the C4 position, the fragmentation will be dominated by pathways that involve the loss of the spirocyclic group. researchgate.net High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition of the parent ion and its fragments, further solidifying structural assignments.

| Ion Type | m/z (Expected) | Significance |

| Molecular Ion (M⁺•) | 212.059 | Confirms the molecular formula C₁₁H₁₄S₂. |

| Fragment | Variable | Corresponds to benzylic cleavage, loss of sulfur-containing moieties (e.g., SH, CH₂S). |

| Fragments in Derivatives | Variable | Provides structural information about the location and nature of substituents. |

Infrared and Raman Spectroscopy for Vibrational Analysis and Structural Insights

Infrared Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹. The complexity of this region can provide hints about the different environments of the methylene groups.

Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

CH₂ Bending (Scissoring): A band around 1450-1430 cm⁻¹ arises from the bending vibration of the methylene groups.

C-S Stretch: These vibrations are typically weak and appear in the fingerprint region (800-600 cm⁻¹). Their identification can be challenging but is important for confirming the dithionin ring structure.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the benzene ring and the C-S bonds often give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational assignment, which can be supported by computational calculations (e.g., Density Functional Theory, DFT) to model the vibrational frequencies and correlate them with specific atomic motions. This combined experimental and theoretical approach provides deep insights into the molecule's bonding and conformational preferences.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (often weaker) |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 (strong) |

| Aromatic C=C Stretch | 1600-1450 (strong) | 1600-1450 (variable) |

| CH₂ Bend | ~1450 | ~1450 |

| C-S Stretch | 800-600 (weak) | 800-600 (often stronger) |

Future Research Directions and Unexplored Avenues for 1,4,5,7 Tetrahydro 3h 2,6 Benzodithionin

Development of Novel and Efficient Synthetic Routes

Currently, detailed and innovative synthetic methodologies for 1,4,5,7-tetrahydro-3H-2,6-benzodithionin are not widely reported in peer-reviewed literature. The synthesis of related heterocyclic systems, such as 1,4-benzodiazepines and 1,6-benzodiazocine-2,5-diones, often involves multi-step processes including condensation reactions and intramolecular cross-coupling. nih.govresearchgate.net Future research could focus on developing more streamlined and efficient routes to the benzodithionin core.

Potential research directions could include:

Catalyst-Free Methodologies: Exploring reactions that proceed under mild, catalyst-free conditions to improve the environmental footprint and reduce costs.

Flow Chemistry Approaches: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting molecular behavior and guiding experimental work. mdpi.com For this compound, early research utilized MM2 calculations to support conformational analysis based on NMR and X-ray crystallography data. researchgate.net However, the application of more advanced computational techniques remains an unexplored frontier.

Future computational studies could provide significant insights:

Quantum Chemical Calculations (DFT): Density Functional Theory could be used to accurately predict electronic properties, spectroscopic signatures, and the relative stability of different conformers or derivatives.

Quantitative Structure-Activity Relationship (QSAR): Should any biological activity be discovered, QSAR models could be developed to predict the activity of new derivatives, thereby streamlining the discovery process. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can illuminate the dynamic behavior of the nine-membered ring in various solvent environments, offering a deeper understanding of its conformational flexibility. nih.gov

| Methodology | Potential Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energy | Accurate prediction of molecular properties and reactivity |

| QSAR Modeling | Correlation of chemical structure with biological activity | Predictive models for designing new active compounds |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Insight into conformational dynamics and solvent effects |

Exploration of Further Derivatization for Broader Academic Applications

The known derivatives of this compound are limited to a few examples used for studying conformational effects, such as spiro-fused cyclobutane (B1203170) and cyclopentane (B165970) rings. researchgate.net A systematic exploration of derivatization could unlock new properties and applications for this heterocyclic scaffold.

Key areas for future derivatization research include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring could modulate the electronic properties and potential reactivity of the molecule.

Modification of the Dithionin Ring: Altering the aliphatic portion of the nine-membered ring could influence its conformational preferences and steric profile.

Synthesis of Functionalized Analogues: Creating derivatives bearing specific functionalities, such as fluorescent tags or reactive handles for bioconjugation, could enable its use as a tool in chemical biology or materials science.

Theoretical Investigations into Reaction Mechanisms and Pathways

There is a complete lack of published research on the theoretical reaction mechanisms involving this compound. Understanding how this compound is formed and how it might react is fundamental to controlling its synthesis and exploring its chemical potential.

Future theoretical investigations could address:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related benzodithionin derivatives often involves cyclization reactions using sodium hydride (NaH) in dimethylformamide (DMF) as a solvent. For example, analogous compounds like 6-methoxy-2-phenyl-1,4-benzoxathiin were synthesized via nucleophilic substitution followed by cyclization . To optimize yield, systematically vary parameters such as reaction time (12–24 hrs), temperature (60–100°C), and stoichiometric ratios of reagents (e.g., NaH:substrate = 2:1). Purification via recrystallization from ethanol/water mixtures is recommended to isolate high-purity crystals.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, in similar compounds, -NMR peaks at δ 3.8–4.2 ppm correspond to protons adjacent to sulfur atoms in the dithiolane ring, while aromatic protons appear at δ 6.5–7.5 ppm . Complement NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and elemental composition. Melting point analysis (e.g., 231°C for analogous compounds) provides additional purity validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization efficiency for benzodithionin derivatives under varying conditions?

- Methodology : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. For instance, if cyclization yields drop at higher temperatures, investigate competing side reactions (e.g., oxidation of thiol groups) via LC-MS. Isotopic labeling (e.g., deuterated solvents) can clarify solvent participation in transition states . Cross-validate findings with computational models (DFT calculations) to map energy barriers for key steps.

Q. What strategies address discrepancies in spectral data interpretation for sulfur-containing heterocycles like this compound?

- Methodology : Adopt an iterative approach:

Compare experimental NMR shifts with simulated spectra (using tools like ACD/Labs or Gaussian).

Validate ambiguous signals via 2D techniques (COSY, HSQC) to resolve overlapping peaks.

Reconcile contradictions by synthesizing deuterated analogs (e.g., -labeled thiols) to isolate specific proton environments .

This method aligns with qualitative research principles for resolving data inconsistencies through triangulation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Perform Density Functional Theory (DFT) calculations to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate transition states for proposed reactions (e.g., electrophilic aromatic substitution).

Validate predictions experimentally by synthesizing derivatives with targeted substituents (e.g., electron-withdrawing groups at position 6) and comparing reaction outcomes .

Key Considerations for Advanced Research

- Contradiction Analysis : When spectral data conflicts with computational predictions, re-examine solvent effects (e.g., DMF polarity stabilizing intermediates) or crystal packing influences on NMR shifts.

- Iterative Design : Pilot small-scale reactions (0.1–0.5 mmol) to test hypotheses before scaling up, minimizing resource waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.